molecular formula C8H14O3S B13925975 1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol

1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol

Cat. No.: B13925975
M. Wt: 190.26 g/mol
InChI Key: YCABSTBYVZTCQI-DSYKOEDSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol can be synthesized through several steps starting from D-riboseThe synthetic route typically involves the following steps :

    Protection of Hydroxyl Groups: D-ribose is treated with acetone and an acid catalyst to form the isopropylidene derivative.

    Introduction of Sulfur: The protected intermediate is then reacted with a sulfur-containing reagent, such as thiourea, to introduce the sulfur atom at position 4.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The isopropylidene group can be removed or substituted with other protecting groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic or basic conditions can be used to remove or substitute the isopropylidene group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Derivatives with different protecting groups.

Mechanism of Action

The mechanism of action of 1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol involves its conversion to active nucleoside analogs. These analogs can inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. The sulfur atom in the compound enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of DNA polymerases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol is unique due to its specific isopropylidene protection and the presence of a sulfur atom at position 4. This combination of features enhances its stability and makes it a valuable intermediate for the synthesis of biologically active nucleoside analogs .

Properties

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

[(3aR,4S,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methanol

InChI

InChI=1S/C8H14O3S/c1-8(2)10-5-4-12-6(3-9)7(5)11-8/h5-7,9H,3-4H2,1-2H3/t5-,6+,7-/m1/s1

InChI Key

YCABSTBYVZTCQI-DSYKOEDSSA-N

Isomeric SMILES

CC1(O[C@@H]2CS[C@H]([C@@H]2O1)CO)C

Canonical SMILES

CC1(OC2CSC(C2O1)CO)C

Origin of Product

United States

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